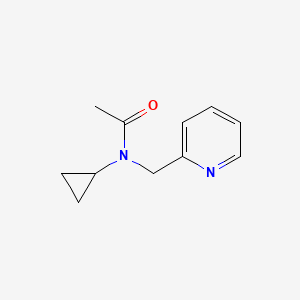![molecular formula C15H13N3O B7501479 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one](/img/structure/B7501479.png)
1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one, also known as MQMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MQMP belongs to the family of quinoxaline derivatives, which have been reported to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.
作用機序
The exact mechanism of action of 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by modulating various signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This compound has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have reported that this compound can modulate various biochemical and physiological processes in cells and tissues. This compound has been shown to reduce oxidative stress, inflammation, and cell proliferation, and induce apoptosis in cancer cells. Additionally, this compound has been reported to improve glucose and lipid metabolism and reduce insulin resistance in animal models of diabetes.
実験室実験の利点と制限
One of the advantages of using 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one in lab experiments is its relatively simple synthesis method and low cost. Additionally, this compound has been shown to possess various pharmacological activities, making it a versatile compound for studying different biological processes. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several potential future directions for research on 1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one. One area of interest is the development of novel this compound derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of research is the investigation of the molecular targets and signaling pathways modulated by this compound, which may provide insights into its mechanism of action and potential therapeutic applications. Additionally, studies on the safety and toxicity of this compound in animal models and humans are needed to evaluate its potential as a therapeutic agent.
合成法
1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one can be synthesized by reacting 2-acetylpyridine with 3-methylquinoxaline-2-carbaldehyde in the presence of a base, such as potassium carbonate, in refluxing ethanol. The product can be purified by recrystallization from ethanol to obtain a white crystalline solid with a melting point of 185-187°C.
科学的研究の応用
1-[(3-Methylquinoxalin-2-yl)methyl]pyridin-2-one has been shown to possess various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Studies have reported that this compound can inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. This compound has also been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2 (COX-2), and reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been reported to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors.
特性
IUPAC Name |
1-[(3-methylquinoxalin-2-yl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-14(10-18-9-5-4-8-15(18)19)17-13-7-3-2-6-12(13)16-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLULVMRVOKAPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(pyridine-4-carbonylamino)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7501401.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-methylsulfonylbenzamide](/img/structure/B7501404.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide](/img/structure/B7501412.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7501415.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)


![6-bromo-2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7501447.png)


![4-[(2-Methoxy-5-methylphenyl)methyl]morpholine](/img/structure/B7501468.png)


